molecular formula C14H10Cl2O2 B5639642 4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one

4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one

Cat. No. B5639642
M. Wt: 281.1 g/mol
InChI Key: GBPOSTNVMXAPKH-DUXPYHPUSA-N
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Description

  • "4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one" is a chemical compound that has been studied in the context of various synthetic and chemical properties. Its structural and functional characteristics have been explored in the field of organic chemistry.

Synthesis Analysis

  • The synthesis of compounds related to 4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one often involves reactions such as Claisen-Schmidt condensation, as seen in the creation of related chalcone derivatives (Salian et al., 2018).
  • Additionally, synthesis strategies involving furan derivatives, as in the case of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and its analogs (Moriya et al., 1988), are relevant.

Molecular Structure Analysis

  • The molecular structure of compounds similar to 4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one has been studied using techniques like single-crystal X-ray diffraction, revealing intricate details of their crystallography and molecular geometry (Sharma et al., 2019).

Chemical Reactions and Properties

  • These compounds often participate in reactions like 1,4-addition, as observed with lithium 2-furyltriolborates to unsaturated ketones, leading to the synthesis of γ-oxo-carboxylic acids (Yu et al., 2011).

Physical Properties Analysis

  • The physical properties, including crystal structure and stability, are significant. For instance, studies on similar compounds show that they crystallize in specific systems and are characterized by parameters such as unit cell dimensions and space groups (Sharma et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drugs or bioactive compounds. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. It could be interesting to explore its reactivity, potential uses in organic synthesis, or potential bioactivity .

properties

IUPAC Name

(E)-4-[5-(2,5-dichlorophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)2-4-11-5-7-14(18-11)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPOSTNVMXAPKH-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[5-(2,5-dichlorophenyl)furan-2-yl]but-3-en-2-one

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